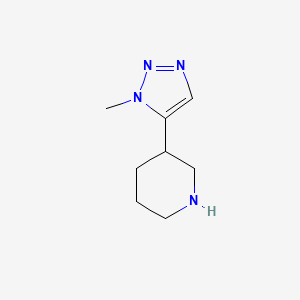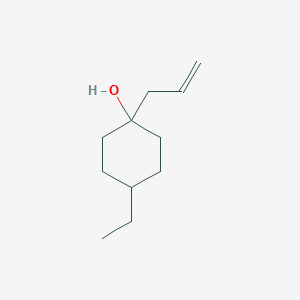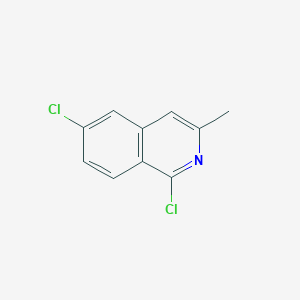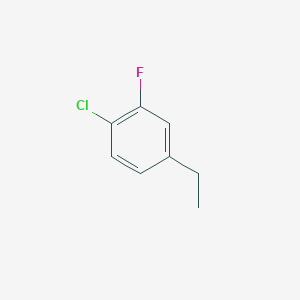
1-Chloro-4-ethyl-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-ethyl-2-fluorobenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethyl group at the fourth position, and a fluorine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The ethyl and fluorine substituents can direct further electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as 1-hydroxy-4-ethyl-2-fluorobenzene.
Electrophilic Substitution: Poly-substituted benzene derivatives.
Oxidation: Carboxylic acids such as 4-ethyl-2-fluorobenzoic acid.
Reduction: Alkanes such as 4-ethyl-2-fluorotoluene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-chloro-4-ethyl-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethyl group, being an electron-donating group, can activate the ring towards electrophilic substitution. The fluorine atom, due to its high electronegativity, can influence the reactivity and orientation of the substituents on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-ethyl-2-fluorobenzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Chloro-2-fluorobenzene: The position of the fluorine atom changes the electronic distribution on the benzene ring, affecting its reactivity.
1-Chloro-4-ethylbenzene: Lacks the fluorine atom, which can influence the compound’s reactivity and interactions with other molecules.
The unique combination of chlorine, ethyl, and fluorine substituents in this compound makes it a valuable compound for various applications, offering distinct reactivity and properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H8ClF |
|---|---|
Molekulargewicht |
158.60 g/mol |
IUPAC-Name |
1-chloro-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
HVNKCQJGKUGMID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)

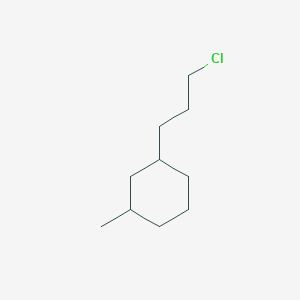

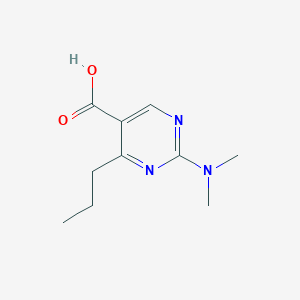
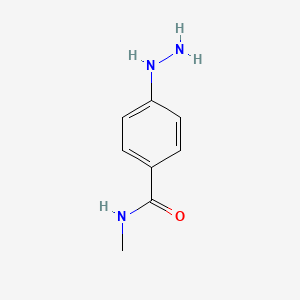
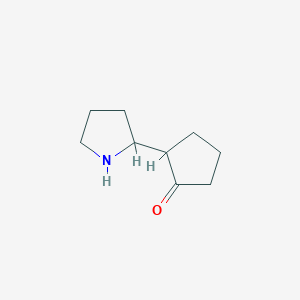
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
